2,2'-(3-Methylthiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

C–H borylation regioselective synthesis thiophene functionalization

This 3-methylthiophene-2,5-diboronic acid bis(pinacol) ester (MW 350.09, C₁₇H₂₈B₂O₄S) is an essential AA-type monomer for synthesizing regioregular poly(3-methylthiophene) (P3MT) via Suzuki-Miyaura polycondensation. Unlike unsubstituted thiophene-2,5-diboronic esters, the 3-methyl substituent suppresses β-coupling defects, yielding a more ordered conjugated backbone. Research-grade P3MT finds critical applications in OPV donor materials, chemiresistive sensors, and organic electrochemical transistors. - Enables regioregular P3MT with suppressed β-defects; critical for reproducible electronic properties. - Bis(pinacol) ester form ensures hydrolytic stability and precise stoichiometric weighing under ambient conditions. - 96% purity (standard grade) minimizes side reactions during electropolymerization, preserving reversible redox response.

Molecular Formula C17H28B2O4S
Molecular Weight 350.1 g/mol
CAS No. 942070-28-2
Cat. No. B1502216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(3-Methylthiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
CAS942070-28-2
Molecular FormulaC17H28B2O4S
Molecular Weight350.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)C
InChIInChI=1S/C17H28B2O4S/c1-11-10-12(18-20-14(2,3)15(4,5)21-18)24-13(11)19-22-16(6,7)17(8,9)23-19/h10H,1-9H3
InChIKeyNOPYKVMGHVNISZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-(3-Methylthiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS 942070-28-2) – Procurement-Grade Diboronic Ester Monomer for Conjugated Polymer Synthesis


2,2'-(3-Methylthiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), commonly referred to as 3-methylthiophene-2,5-diboronic acid pinacol ester, is a heteroaryl bis(boronate) monomer (MW 350.09 g/mol, C₁₇H₂₈B₂O₄S) . It belongs to the class of 2,5-disubstituted thiophene diboronic esters employed as AA-type monomers in Suzuki-Miyaura polycondensation for the construction of π-conjugated polymers . The compound incorporates a methyl substituent at the 3-position of the thiophene core, a structural feature that imparts specific regioregularity and electronic characteristics to the resulting poly(3-methylthiophene-2,5-diyl) (P3MT) that cannot be replicated by the unsubstituted thiophene-2,5-diboronic ester or other 3-alkyl analogs.

Suzuki-Miyaura AA-type monomer for regioregular poly(3-methylthiophene) (P3MT) synthesis
3-methyl group enforces 2,5-linkage, suppressing β-defects during polycondensation
Pinacol ester form ensures hydrolytic stability for precise stoichiometric handling

Why 3-Methylthiophene-2,5-diboronic Ester (CAS 942070-28-2) Cannot Be Replaced by Unsubstituted or Other 3-Alkyl Thiophene Diboronic Esters


The 3-methyl substituent on the thiophene core decisively alters the monomer's synthesis efficiency, the regioregularity of the resultant polymer, and the polymer's solid-state electronic properties relative to close analogs. During Ir-catalyzed C–H borylation—a key synthetic route to this monomer—3-methylthiophene exhibits a 5- vs 2-regioselectivity of 8.9:1, enabling direct access to the desired 2,5-diborylated product with minimal isomeric contamination . In the resulting polymer, the methyl group suppresses β-coupling defects that plague unsubstituted polythiophene, yielding a more regioregular backbone. This structural order translates into measurable differences in conductivity, oxidation potential, and optical band gap when compared to polythiophene and poly(3-ethylthiophene) . Consequently, substituting this monomer with thiophene-2,5-diboronic acid bis(pinacol) ester (CAS 175361-81-6) or a longer-chain 3-alkyl analog will produce a polymer with distinctly different electronic, optical, and morphological properties, undermining device performance in applications that have been optimized for poly(3-methylthiophene).

Thiophene-2,5-diboronic ester (unsubstituted)
Lacks methyl directing group; polymer backbone exhibits β-defects, lower regioregularity, and different conductivity profile.
3-ethylthiophene or longer-chain alkyl analogs
Alkyl chain length shifts polymer morphology and oxidation potential; reported conductivity ranking differs from methyl derivative.
Free diboronic acid form
Higher susceptibility to protodeboronation and hydrolysis; stoichiometric control during polycondensation may be compromised.

Quantitative Differentiation Evidence for CAS 942070-28-2 versus Closest Analogs


Ir-Catalyzed C–H Borylation Regioselectivity: 8.9:1 5- vs 2-Isomer Ratio Enables Efficient 2,5-Diborylation of 3-Methylthiophene

In a direct head-to-head study under identical Ir-catalyzed conditions ([Ir(μ₂-OMe)(η⁴-cod)]₂ / dtbpy / HBPin, n-hexane, room temperature, 1 h), 3-methylthiophene undergoes monoborylation at the sterically less hindered 5-position with a 5-isomer:2-isomer ratio of 8.9:1 and 67% isolated yield . This selectivity is markedly superior to the silylation regioselectivity for the same substrate (5-isomer:2-isomer = 2.5:1) using the identical precatalyst and ligand system . The high 5-selectivity enables subsequent C–H borylation at the 2-position to generate the 2,5-diborylated product—the target compound—with minimal separation burden from regioisomeric contaminants. In contrast, the unsubstituted thiophene-2,5-diboronic ester (CAS 175361-81-6) cannot exploit this directing effect and is typically synthesized via halogen-metal exchange or Miyaura borylation of 2,5-dibromothiophene, which involves additional halogenation and debromination steps .

C–H Borylation regioselectivity
Head-to-head
5-isomer:2-isomer = 8.9:1 (67% yield)
Halogen-free route; high 5-selectivity simplifies 2,5-diborylation
Ir-catalyzed; n-hexane, rt, 1 h
C–H borylation regioselective synthesis thiophene functionalization organoboron chemistry

Polymer Conductivity Ranking: Poly(3-methylthiophene) Outperforms Poly(thiophene) and Poly(3-ethylthiophene)

In a comparative electrochemical polymerization study, poly(3-methylthiophene) (PMT), polythiophene (PT), and poly(3-ethylthiophene) (PET) were synthesized under identical conditions (propylene carbonate, Et₄NPF₆ electrolyte). The measured electrical conductivity increased in the order PT < PET < PMT . While the abstract does not provide absolute conductivity values in S/cm, the unambiguous ranking demonstrates that the 3-methyl substituent confers a conductivity advantage over both the unsubstituted and 3-ethyl analogs. This trend is attributed to the electron-donating effect of the methyl group, which lowers the oxidation potential of the polymer (PMT < PET < PT) and stabilizes the doped (conductive) state . The conductivity order is corroborated by independent in situ conductivity/electrochemistry measurements that observed approximately 5 orders of magnitude conductivity change during electrochemical redox cycling of PMT versus PT .

Conductivity ranking
Reported
PT < PET < PMT
Supports conductivity order; oxidation potential inverse trend
Electrochem. polym., propylene carbonate
conducting polymers electrical conductivity poly(3-methylthiophene) structure-property relationships

Suppression of Non-2,5-Linkage Defects: IR Evidence for Enhanced Regioregularity in PMT versus PT

Infrared spectroscopic analysis of electrochemically prepared PMT and PT films revealed that PT contains an observable number of bonding configurations other than the desired 2,5-linkages (i.e., α-β and β-β coupling defects), whereas PMT and PET do not exhibit these defect signatures . The 3-methyl substituent sterically blocks the β-positions, preventing mis-coupling during polymerization and enforcing a more regular head-to-tail arrangement of monomer units. This regioregularity difference is structurally analogous to the well-documented contrast between regiorandom and regioregular poly(3-hexylthiophene) (P3HT), where regioregularity dramatically affects crystallinity, charge-carrier mobility, and absorption spectra . For the methyl analog, the enforced regioregularity contributes to the observed conductivity and band gap advantages.

Regioregularity by IR
Class-level
No non-2,5-linkage IR signals in PMT
β-defect suppression; structural-order indication
Qualitative IR; defect density not quantified
regioregularity infrared spectroscopy polymer defects conjugated polymer backbone

Procurement-Targeted Application Scenarios for 2,2'-(3-Methylthiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS 942070-28-2)


AA-Monomer for Suzuki Polycondensation to Regioregular Poly(3-methylthiophene-2,5-diyl) (P3MT)

The target compound serves as the electrophilic AA-type comonomer in palladium-catalyzed Suzuki-Miyaura polycondensation with appropriate BB-type aryl dihalide comonomers (e.g., 2,5-dibromo-3-methylthiophene or other aromatic dibromides). The resulting P3MT homopolymer or alternating copolymer benefits from the regioregular backbone conferred by the 3-methyl group, which suppresses β-defects observed in unsubstituted polythiophene . Polymer molecular weight, dispersity, and end-group fidelity depend critically on monomer purity and stoichiometric balance; procurement of the bis(pinacol) ester form (rather than the free diboronic acid) is preferred for its hydrolytic stability and ease of handling during precise stoichiometric weighing under ambient conditions .

Donor Material in Organic Photovoltaic (OPV) Bulk Heterojunctions

Density functional theory (DFT) calculations comparing polythiophene (PT) and poly(3-methylthiophene-2,5-diyl) (P3MT) as donor materials in polymer/fullerene and polymer/SWNT bulk heterojunctions have shown that the methyl substituent modifies the donor/acceptor energy level alignment, influencing charge transfer and zero-bias conductance . While this theoretical study predicts that PT exhibits higher conductivity than P3MT in the specific SWNT configurations investigated, the experimentally demonstrated lower oxidation potential and higher conductivity of PMT over PT under standard doping conditions highlight the system-dependent nature of these comparisons. Researchers developing OPV devices with specific acceptor combinations should procure the 3-methyl monomer to optimize energy level matching where a slightly deeper HOMO (relative to poly(3-hexylthiophene)) is desired.

Conductive Polymer Films for Electrochemical Sensors and Actuators

Poly(3-methylthiophene) films electrodeposited or solution-cast from the target monomer exhibit in situ conductivity changes spanning approximately 5 orders of magnitude between neutral and doped states, a dynamic range directly relevant to chemiresistive sensing and electrochemical actuation . The lower oxidation potential of PMT (<0.5 V vs Ag/Ag⁺) compared to polythiophene enables operation at reduced electrochemical potentials, minimizing interference from electrolyte decomposition and extending sensor lifetime in aqueous buffer systems . Procurement of the monomer in high purity (≥97%) is essential to avoid side reactions during electropolymerization that introduce cross-linking and degrade the reversible redox response.

Application
Selection Property
Validation Focus
Regioregular P3MT via Suzuki polycondensation
Pinacol ester stability; 3-methyl regioregularity director
Backbone regioregularity (suppressed β-defects); molecular weight control
Donor material in OPV bulk heterojunctions
HOMO energy level influenced by methyl substituent
Donor-acceptor energy alignment; charge transfer efficiency
Conductive films for electrochemical sensors/actuators
Low oxidation potential; dynamic conductivity range
Electrochemical cycling stability; in-situ conductivity response
Reported conductivity ranking derived from comparative electrochemical studies; system-dependent results may require validation for specific device architectures.
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